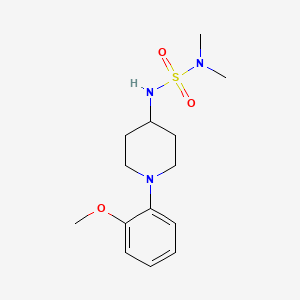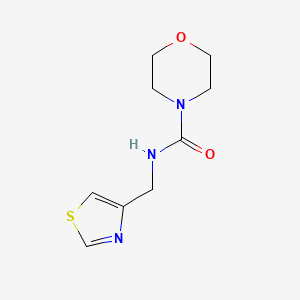![molecular formula C22H22FN3O3 B7542681 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide, also known as FPIM, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in cancer research. FPIM is a synthetic derivative of indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables such as broccoli and cauliflower.
Wirkmechanismus
The exact mechanism of action of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide is not fully understood. However, it is believed that 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been shown to inhibit the activity of several enzymes, including AKT, mTOR, and ERK, which are involved in cell proliferation and survival. Additionally, 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been found to upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes.
Biochemical and Physiological Effects:
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which are essential for tumor metastasis. In vivo studies in animal models have shown that 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide inhibits tumor growth and metastasis without causing significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has several advantages as a research tool. It is a synthetic compound, which allows for easy reproducibility and scalability. 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, making it a promising candidate for further research. However, 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has some limitations as well. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the mechanism of action of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide is not fully elucidated, which limits its potential applications.
Zukünftige Richtungen
The potential applications of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide in cancer research are vast. Future research could focus on elucidating the mechanism of action of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide and identifying the specific signaling pathways that it targets. Additionally, further studies could investigate the efficacy of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide in animal models of cancer and its potential for clinical use. Other future directions could include the development of more potent derivatives of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide and the investigation of its potential applications in other diseases such as inflammation and neurodegeneration.
Conclusion:
In conclusion, 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide is a novel small molecule compound that has shown promising anticancer properties. Its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis makes it a promising candidate for further research. While its mechanism of action is not fully understood, 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been shown to target multiple signaling pathways involved in cancer cell growth and survival. Future research could focus on elucidating the mechanism of action of 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide and identifying its potential clinical applications.
Synthesemethoden
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide is synthesized through a multistep process starting from indole-3-carboxaldehyde. The synthesis involves several chemical reactions, including the Friedel-Crafts acylation, morpholine ring formation, and carboxamide formation. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been studied extensively for its potential anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, 4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-15-6-8-18-17(12-15)16(21(25-18)14-4-2-1-3-5-14)7-9-20(27)26-10-11-29-19(13-26)22(24)28/h1-6,8,12,19,25H,7,9-11,13H2,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNQULKTIVYJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=C(NC3=C2C=C(C=C3)F)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)

![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)
![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)



![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide](/img/structure/B7542708.png)